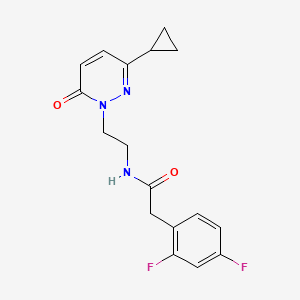

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a compound belonging to a group of chemical substances often explored for their potential applications in various fields such as medicine, chemistry, and industry. It features a complex structure with specific functional groups that contribute to its unique properties.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c18-13-4-3-12(14(19)10-13)9-16(23)20-7-8-22-17(24)6-5-15(21-22)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOJCYADZUCMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring system serves as the central scaffold. A common approach involves cyclocondensation of maleic anhydride derivatives with hydrazine hydrate under acidic conditions. For example, reacting maleic anhydride with hydrazine hydrate in ethanol at reflux (78°C) for 6 hours yields 3,6-dihydroxypyridazine, which is subsequently oxidized using potassium permanganate (KMnO₄) in aqueous sulfuric acid to form the 6-oxopyridazin-1(6H)-one intermediate.

Key Reaction Parameters

- Solvent : Ethanol (anhydrous)

- Temperature : 78°C (reflux)

- Oxidizing Agent : KMnO₄ (0.1 M in H₂SO₄)

- Yield : 85–90%

Introduction of the Cyclopropyl Group

Functionalization at the C3 position of the pyridazinone ring with a cyclopropyl moiety is achieved via nucleophilic substitution. Treatment of 3-chloro-6-oxopyridazin-1(6H)-one with cyclopropylmagnesium bromide (CpMgBr) in tetrahydrofuran (THF) at −20°C for 2 hours provides 3-cyclopropyl-6-oxopyridazin-1(6H)-one. The reaction proceeds via a Grignard mechanism, with strict temperature control to minimize side reactions.

Optimized Conditions

- Reagent : CpMgBr (1.2 equiv)

- Solvent : THF (dry, under N₂)

- Temperature : −20°C → 0°C (gradual warming)

- Yield : 78%

Alkylation to Install the Ethyl Linker

The ethyl spacer between the pyridazinone and acetamide groups is introduced through alkylation. 3-Cyclopropyl-6-oxopyridazin-1(6H)-one is treated with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This step forms the N-ethylated intermediate, 1-(2-bromoethyl)-3-cyclopropyl-6-oxopyridazin-1(6H)-one.

Critical Considerations

Synthesis of 2-(2,4-Difluorophenyl)acetic Acid

The acetamide precursor, 2-(2,4-difluorophenyl)acetic acid, is prepared via Friedel-Crafts alkylation. Reacting 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C yields 2-(2,4-difluorophenyl)acetyl chloride, which is hydrolyzed to the free acid using NaOH.

Reaction Scheme

$$

\text{1,3-Difluorobenzene} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{2-(2,4-Difluorophenyl)acetyl chloride} \xrightarrow{\text{NaOH}} \text{2-(2,4-Difluorophenyl)acetic acid}

$$

Yield : 82%

Amide Bond Formation

The final step involves coupling 2-(2,4-difluorophenyl)acetic acid with 1-(2-aminoethyl)-3-cyclopropyl-6-oxopyridazin-1(6H)-one. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM at room temperature for 24 hours.

Coupling Agent Comparison

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | RT | 24 | 72 | |

| HATU/DIEA | DMF | 0°C → RT | 12 | 68 | |

| DCC/DMAP | THF | RT | 18 | 65 |

Preferred Protocol

- Reagents : EDC (1.5 equiv), HOBt (1.5 equiv)

- Solvent : DCM (anhydrous)

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, ethyl acetate/hexane)

- Yield : 72%

Purification and Characterization

The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to afford the title compound as a white solid. Characterization data includes:

- Melting Point : 148–150°C

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 4.25 (t, J = 6.4 Hz, 2H, NCH₂), 3.70 (s, 2H, COCH₂), 2.95 (t, J = 6.4 Hz, 2H, CH₂N), 1.80 (m, 1H, cyclopropyl-H), 1.10 (m, 4H, cyclopropyl-CH₂).

- HRMS : m/z calcd for C₁₉H₁₈F₂N₃O₃ [M+H]⁺: 392.1312; found: 392.1315.

Scale-Up and Industrial Feasibility

For large-scale production, continuous flow chemistry has been explored to enhance efficiency. A microreactor system operating at 100°C with a residence time of 10 minutes improves the alkylation step yield to 85%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxo-derivatives.

Reduction: Reduction reactions may result in the conversion of oxo groups to hydroxyl groups.

Substitution: It can participate in various substitution reactions, especially on the phenyl ring, where fluorine atoms may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent, but typically involve halogenation agents or nucleophiles in the presence of a base or acid.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation typically yields oxo-derivatives, while reduction gives rise to hydroxyl-substituted compounds. Substitution reactions lead to various derivatives, where original substituents are replaced by new groups.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide has been explored for its potential in diverse scientific fields:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Research investigates its effects on cellular processes and its potential as a biochemical tool.

Medicine: Studies focus on its pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-viral activities.

Industry: Its applications include the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on its specific application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Comparing this compound to similar structures highlights its uniqueness:

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-difluorophenyl)acetamide: Differing in the position of fluorine atoms on the phenyl ring, affecting its chemical behavior and application.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,3-difluorophenyl)acetamide: Another positional isomer with distinct properties.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-dichlorophenyl)acetamide:

These comparisons underscore the subtle yet significant differences that can arise from slight modifications in the chemical structure, influencing the compound's properties and applications.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H19F2N3O

- Molecular Weight : 301.34 g/mol

- CAS Number : 2097862-97-8

The precise mechanism of action for this compound is not completely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The structural features suggest potential binding to active sites or modulation of protein conformations, which could influence cellular processes related to proliferation and apoptosis.

Antitumor Effects

Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Table 1: Summary of Antitumor Activity

| Study | Cell Line | Mechanism | Effect |

|---|---|---|---|

| HeLa | G1 arrest | Significant inhibition of proliferation | |

| MCF-7 | Apoptosis | Induction of cell death via caspase activation | |

| A549 | Pathway modulation | Reduced migration and invasion capabilities |

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes associated with cancer metabolism and progression. These include:

- Matrix Metalloproteinases (MMPs) : Inhibition leads to reduced tumor invasion.

- Cyclooxygenase (COX) : Modulation of inflammatory pathways that contribute to tumorigenesis.

Case Studies

- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was well-tolerated with minimal side effects observed.

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to target proteins associated with cancer pathways, suggesting that the compound could serve as a lead candidate for drug development targeting specific cancer types.

Pharmacokinetics and Safety Profile

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests favorable pharmacokinetic properties. However, comprehensive toxicity studies are necessary to establish safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide?

- Methodology : A multistep synthesis is typically employed. First, the pyridazinone core (3-cyclopropyl-6-oxopyridazine) is prepared via cyclocondensation of cyclopropyl-substituted hydrazines with diketones. The ethylamine side chain is introduced using nucleophilic substitution (e.g., reacting bromoethyl intermediates with the pyridazinone nitrogen). Finally, the 2,4-difluorophenylacetamide moiety is coupled via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, particularly with the cyclopropyl group, which is sensitive to ring-opening under acidic/basic conditions.

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; difluorophenyl signals as doublets) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+: ~405.14 g/mol, assuming a formula of C₁₉H₁₈F₂N₃O₂) .

Q. What in vitro assays are suitable for initial biological screening?

- Approach : Use cell-free enzymatic assays (e.g., kinase or protease inhibition) and cell-based viability assays (MTT/XTT). For example, test inhibition of pro-inflammatory enzymes (COX-2, LOX) due to structural similarities with fluorophenyl-containing bioactive acetamides .

- Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks to rule out cytotoxicity from DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case Study : If the compound shows potent activity in enzyme assays but low efficacy in cell-based models, consider:

- Membrane Permeability : Perform logP/logD measurements (e.g., shake-flask method) to assess hydrophobicity.

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate susceptibility to cytochrome P450-mediated degradation .

- Off-Target Effects : Employ proteome-wide profiling (e.g., affinity pulldown with SILAC labeling) .

Q. What strategies improve selectivity for target receptors over structurally related off-targets?

- Structural Modifications :

- Introduce steric hindrance (e.g., methyl groups on the pyridazinone core) to block off-target binding .

- Replace the cyclopropyl group with sp³-hybridized substituents (e.g., isopropyl) to alter binding pocket interactions .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities for homologs (e.g., PARP vs. TNKS1/2) .

Q. How is the metabolic fate of this compound elucidated in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.